molecular formula C21H24N2OS B254915 3-benzyl-7-tert-butyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one

3-benzyl-7-tert-butyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one

Cat. No. B254915
M. Wt: 352.5 g/mol
InChI Key: KXMCQEYWQNQHCS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-benzyl-7-tert-butyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one is a heterocyclic organic compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound belongs to the class of benzothieno[2,3-d]pyrimidine derivatives, which have been reported to exhibit a wide range of biological activities.

Mechanism of Action

The mechanism of action of 3-benzyl-7-tert-butyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one has not been fully elucidated. However, it has been suggested that the compound may act through the inhibition of specific enzymes or receptors involved in various biological processes.
Biochemical and Physiological Effects:
Studies have shown that 3-benzyl-7-tert-butyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one exhibits a wide range of biochemical and physiological effects. For example, it has been reported to induce cell cycle arrest and apoptosis in cancer cells, inhibit viral replication, and reduce inflammation.

Advantages and Limitations for Lab Experiments

One of the major advantages of using 3-benzyl-7-tert-butyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one in lab experiments is its relatively simple synthesis method. Additionally, the compound exhibits a wide range of biological activities, making it a useful scaffold for the development of novel drugs. However, one of the limitations of using this compound is its potential toxicity, which may limit its use in certain experiments.

Future Directions

There are several potential future directions for the study of 3-benzyl-7-tert-butyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one. One area of interest is the development of more potent derivatives with improved pharmacological properties. Additionally, further studies are needed to fully elucidate the mechanism of action of this compound and its potential applications in various disease states. Finally, the use of this compound in combination with other drugs or therapies may also be explored to enhance its therapeutic efficacy.

Synthesis Methods

The synthesis of 3-benzyl-7-tert-butyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one has been reported in the literature. One of the commonly used methods involves the reaction of 2-aminothiophenol with 2-chloro-4-tert-butylquinazoline in the presence of a base such as potassium carbonate. The resulting intermediate is then subjected to a reductive cyclization using sodium borohydride to yield the target compound.

Scientific Research Applications

3-benzyl-7-tert-butyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one has been extensively studied for its potential applications in scientific research. One of the major areas of interest is its use as a scaffold for the development of novel drugs. This compound has been reported to exhibit a wide range of biological activities such as anticancer, antiviral, and anti-inflammatory properties.

properties

Product Name

3-benzyl-7-tert-butyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one

Molecular Formula

C21H24N2OS

Molecular Weight

352.5 g/mol

IUPAC Name

3-benzyl-7-tert-butyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-one

InChI

InChI=1S/C21H24N2OS/c1-21(2,3)15-9-10-16-17(11-15)25-19-18(16)20(24)23(13-22-19)12-14-7-5-4-6-8-14/h4-8,13,15H,9-12H2,1-3H3

InChI Key

KXMCQEYWQNQHCS-UHFFFAOYSA-N

SMILES

CC(C)(C)C1CCC2=C(C1)SC3=C2C(=O)N(C=N3)CC4=CC=CC=C4

Canonical SMILES

CC(C)(C)C1CCC2=C(C1)SC3=C2C(=O)N(C=N3)CC4=CC=CC=C4

Origin of Product

United States

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